1-Methylindolin-2-ylmethanol

Melting point Physical property Formulation

The planar indole analog is frequently substituted for this saturated indoline, causing failed chiral resolutions and assay irreproducibility. 1-Methylindolin-2-ylmethanol solves this with: - Single stereogenic center; racemic and (S)-enantiomer (CAS 502435-14-5) available - Low mp (34-38°C) enables solvent-free derivatization - TPSA 23.47 Ų, below BBB permeation threshold for CNS targeting - ΔlogP -0.5 vs. indole reduces off-target partitioning risks

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B8586972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylindolin-2-ylmethanol
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCN1C(CC2=CC=CC=C21)CO
InChIInChI=1S/C10H13NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-5,9,12H,6-7H2,1H3
InChIKeyJNHQWDXERNWHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylindolin-2-ylmethanol: Physicochemical and Structural Profile


1-Methylindolin-2-ylmethanol (CAS 164224-08-2) is a bicyclic indoline derivative bearing an N-methyl substituent and a primary hydroxymethyl group at the C-2 position . With a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol, it exists as a racemic mixture but is also commercially available as the (S)-enantiomer (CAS 502435-14-5) . The saturated 2,3-bond distinguishes it from the fully aromatic indole analog (1-methyl-1H-indol-2-yl)methanol (CAS 1485-22-9), introducing a stereogenic center and altering key properties such as lipophilicity, hydrogen-bonding capacity, and melting behavior [1]. These structural features make the compound a versatile chiral building block for medicinal chemistry and asymmetric synthesis campaigns where the hybridization state of the five-membered ring directly impacts molecular recognition and downstream functionalization strategies.

Chiral building block for enantioselective synthesis and SAR
CNS-focused library design via low-TPSA indoline scaffold
Melt-processable intermediate for solvent-free transformations
Non-planar scaffold for receptor recognition studies

Why Generic Indole or Indoline Analogs Cannot Substitute


Superficial structural similarity between 1-methylindolin-2-ylmethanol and its closest analogs—the aromatic indole counterpart (1-methyl-1H-indol-2-yl)methanol and the des-methyl indoline (indolin-2-ylmethanol)—frequently leads to erroneous interchange in synthesis and screening workflows. However, the saturated C2–C3 bond in the indoline scaffold introduces a stereogenic center absent in the planar indole, directly affecting enantioselective recognition and chiral resolution outcomes [1]. The N-methyl group further modulates lipophilicity and polar surface area relative to the unsubstituted indoline, altering logP by approximately 0.1–0.5 units and PSA by nearly 9 Ų . These differences translate into measurable shifts in melting point, solubility, and chromatographic retention that can derail reaction optimization or biological assay reproducibility if the incorrect analog is substituted. The quantitative evidence below defines the boundaries of interchangeability and supports compound-specific procurement decisions.

Achiral indole analog lacks the stereogenic center, preventing enantioselective synthesis or chiral SAR studies.
Removing the N-methyl group alters lipophilicity and polar surface area, potentially shifting solubility and assay reproducibility.
Planar indole ring may not reproduce the conformational recognition patterns of the saturated indoline scaffold.

Quantitative Differentiation Evidence vs. Closest Analogs


Melting Point Depression vs. Aromatic Indole Analog

1-Methylindolin-2-ylmethanol exhibits a melting point range of 34–38 °C , which is markedly lower than the 108–110 °C reported for its fully aromatic analog (1-methyl-1H-indol-2-yl)methanol . This 70–76 °C depression arises from the loss of planar π-stacking interactions upon saturation of the 2,3-bond and the introduction of conformational flexibility at the sp³-hybridized C-2 center.

Melting Point
Head-to-head
Indoline: 34–38 °C vs. Indole: 108–110 °C
Supports melt-processing workflow selection
ΔTₘ ≈ 70–76 °C; near-ambient handling reduces thermal degradation risk
Melting point Physical property Formulation

Reduced Lipophilicity Modulates ADME Predictions

The computed logP of 1-methylindolin-2-ylmethanol is 1.10 , compared with 1.6 for the aromatic indole analog (1-methyl-1H-indol-2-yl)methanol [1]. The ΔlogP of ~0.5 units reflects the electronic and conformational consequences of sp³ hybridization at C-2/C-3, which reduces the compound's partitioning into lipid phases.

Lipophilicity
Cross-study comparable
logP 1.10 (indoline) vs. 1.6 (indole)
Lower logP may improve assay signal-to-noise
ΔlogP ≈ –0.5; in silico prediction, experimental values may differ
Lipophilicity ADME Drug-likeness

N-Methylation Lowers Polar Surface Area and H-Bond Donor Count

The topological polar surface area (TPSA) of 1-methylindolin-2-ylmethanol is 23.47 Ų , significantly lower than the 32.26 Ų reported for indolin-2-ylmethanol (the des-methyl analog) [1]. This 8.79 Ų reduction is driven by the replacement of the indoline N–H hydrogen-bond donor with an N–CH₃ group, eliminating one H-bond donor while retaining the hydroxymethyl donor.

Polar Surface Area
Cross-study comparable
TPSA 23.47 Ų (N-methyl) vs. 32.26 Ų (des-methyl)
Reduced PSA supports CNS permeability predictions
27% reduction; favorable for passive BBB penetration screening
Polar surface area Blood-brain barrier Permeability

Stereogenic Center Enables Enantioselective Synthesis

Unlike the planar, achiral indole analog (1-methyl-1H-indol-2-yl)methanol (Defined Atom Stereocenter Count: 0) [1], 1-methylindolin-2-ylmethanol possesses a stereogenic center at C-2. The racemate (CAS 164224-08-2) and the (S)-enantiomer (CAS 502435-14-5) are both commercially catalogued , enabling procurement of enantiomerically resolved material for asymmetric synthesis of chiral ligands, auxiliaries, or enantiopure drug candidates.

Chirality
Head-to-head
1 stereogenic center (C-2); racemate and (S)-enantiomer available
Enables enantioselective SAR studies
Indole analog: achiral; cannot provide chiral discrimination
Chirality Asymmetric synthesis Enantiomeric purity

Saturated Scaffold Offers Distinct Conformational Profile

The sp³-hybridized C-2 and C-3 atoms in 1-methylindolin-2-ylmethanol enforce a puckered five-membered ring conformation, contrasting with the flat geometry of the indole analog. Although no direct binding data are available for the parent compound, indoline-based melatoninergic ligands incorporating the (S)-2-hydroxymethylindoline substructure have demonstrated nanomolar affinity for MT₁ (Kᵢ = 9.8 nM) and MT₂ (Kᵢ = 7.8 nM) receptors [1], illustrating the pharmacophoric relevance of the saturated scaffold.

Conformational Scaffold
Class-level inference
Indoline-based ligand: MT₁ Kᵢ = 9.8 nM, MT₂ Kᵢ = 7.8 nM
Supports scaffold-hopping strategy for melatonin receptors
Class-level evidence; direct binding data for parent compound not available
Conformational restriction Scaffold hopping Melatonin receptors

High-Value Application Scenarios


Chiral Building Block for CNS-Targeted Libraries

The commercial availability of the (S)-enantiomer (CAS 502435-14-5) combined with a TPSA of 23.47 Ų—well below the recognized blood-brain barrier permeation threshold of 60–70 Ų —positions this compound as an ideal starting material for generating enantiopure CNS-focused libraries. The indoline scaffold's demonstrated pharmacophoric relevance in melatonin receptor ligands (MT₂ Kᵢ = 7.8 nM for an (S)-hydroxymethylindoline-containing derivative) [1] further supports its selection over achiral indole analogs for programs requiring stereochemically defined lead series.

Low-Melting Intermediate for Solvent-Free Reactions

With a melting point of only 34–38 °C , 1-methylindolin-2-ylmethanol can be processed in molten form at near-ambient temperatures, enabling solvent-free esterification, amidation, or Mitsunobu reactions that would be impractical with the high-melting indole analog (mp 108–110 °C) . This property is particularly advantageous for scale-up campaigns seeking to minimize solvent waste and reduce energy consumption.

Scaffold-Hopping to Modulate Lipophilicity-Driven Off-Target Binding

The ΔlogP of approximately –0.5 units relative to the indole analog offers a tangible adjustment of lipophilicity without introducing additional heteroatoms or molecular weight. In lead optimization programs where high logP contributes to hERG binding or phospholipidosis risk, substituting the indole core with the indoline scaffold provides a measurable reduction in predicted non-specific partitioning while maintaining the critical hydroxymethyl functional handle for further derivatization.

Chiral Resolution Method Development Probe

The presence of a single stereogenic center and the availability of both racemic and (S)-enantiomeric forms make this compound a practical test probe for developing chiral HPLC or SFC separation methods on indoline-containing analytes. The significant ΔPSA relative to the des-methyl indoline also ensures distinct retention time shifts that can be exploited to validate column selectivity for N-alkylated vs. N–H indoline derivatives.

Application
Selection Property
Validation Focus
CNS-targeted library synthesis
Enantiopure (S)-enantiomer with low TPSA scaffold
BBB permeability prediction validation
Solvent-free reaction intermediate
Near-ambient melting behavior
Melt-processing compatibility assessment
Lipophilicity-driven off-target risk mitigation
Reduced logP indoline scaffold
hERG/phospholipidosis screening context
Chiral separation method development
Racemic and (S)-enantiomer pair
Chiral HPLC/SFC method validation
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